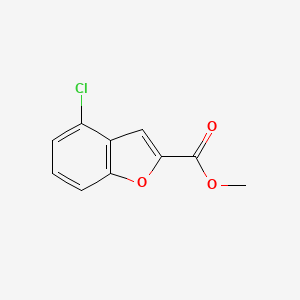

Methyl 4-chloro-1-benzofuran-2-carboxylate

Overview

Description

“Methyl 4-chloro-1-benzofuran-2-carboxylate” is a chemical compound with the CAS Number: 1407521-97-4 . It has a linear formula of C10H7ClO3 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-1-benzofuran-2-carboxylate” is represented by the InChI Code: 1S/C10H7ClO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 . The molecular weight of the compound is 210.62 .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives have been studied extensively . For example, the benzofuran ring can be constructed by proton quantum tunneling, which results in fewer side reactions and high yield .Physical And Chemical Properties Analysis

“Methyl 4-chloro-1-benzofuran-2-carboxylate” is a solid compound with a melting point of 90-92 .Scientific Research Applications

- Methyl 4-chloro-1-benzofuran-2-carboxylate is used as a reagent in the synthesis of various organic compounds .

- It’s often used in the synthesis of natural products containing benzofuran rings . For example, it can be used in a one-pot reaction with methyl 3-(4-hydroxyphenyl)propionate and 2-chloro-2-methylthio-(2’-methoxy-4’-acetoxy)acetophenone in the presence of ZnCI2 .

- The resulting product can then undergo reductive desulfurization .

- Some substituted benzofurans, which can be synthesized using Methyl 4-chloro-1-benzofuran-2-carboxylate, have shown significant anticancer activities .

- For instance, compound 36 was found to have significant cell growth inhibitory effects on different types of cancer cells .

- The benzofuran-based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .

Organic Synthesis

Cancer Research

- Benzofuran compounds, which can be synthesized using Methyl 4-chloro-1-benzofuran-2-carboxylate, are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

- These compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- For instance, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Methyl 4-chloro-1-benzofuran-2-carboxylate can be used in the synthesis of benzofuran derivatives .

- The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .

- Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Pharmaceutical Research

Chemical Synthesis

- Benzofuran and its derivatives, which can be synthesized using Methyl 4-chloro-1-benzofuran-2-carboxylate, have emerged as a pharmacophore of choice for designing antimicrobial agents .

- These compounds are active toward different clinically approved targets .

- For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

- The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Antimicrobial Agents

Environmental Testing

Safety And Hazards

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is an urgent need to develop new therapeutic agents, and benzofuran compounds have shown promise in this regard . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .

properties

IUPAC Name |

methyl 4-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJONRKLDGBAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-1-benzofuran-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1469492.png)

![Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate](/img/structure/B1469495.png)